molecular formula C18H22N2O5 B2984354 ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 859859-66-8

ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B2984354
CAS No.: 859859-66-8
M. Wt: 346.383
InChI Key: VZAKAABPZFSIIY-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is of significant interest due to its potential biological and pharmaceutical properties, including its use in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by a reaction with various sodium azides to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve the use of green chemistry principles, such as using green solvents and catalysts. These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological and chemical properties.

Properties

IUPAC Name

ethyl 4-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-3-24-18(23)20-6-4-19(5-7-20)11-13-9-17(22)25-16-8-12(2)15(21)10-14(13)16/h8-10,21H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAKAABPZFSIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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